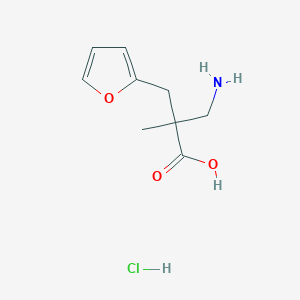

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride

Vue d'ensemble

Description

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride is an organic compound that features a furan ring attached to an amino acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde and 2-methylpropanoic acid.

Formation of Intermediate: The furan-2-carboxaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acidification: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amino acid derivatives.

Applications De Recherche Scientifique

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of furan-containing compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-2-(furan-2-ylmethyl)propanoic acid

- 2-(Furan-2-ylmethyl)-3-aminopropanoic acid

- 3-Amino-2-(furan-2-yl)propanoic acid

Uniqueness

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride is unique due to the presence of both a furan ring and a methyl-substituted amino acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride, also known by its CAS number 1423028-93-6, is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound exhibits several biological activities that are primarily linked to its structural features. The presence of the furan ring is significant for its interaction with various biological targets, potentially influencing metabolic pathways.

- Inhibition of Bile Acid Absorption : Research indicates that compounds similar to 3-amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid can inhibit bile acid absorption through the activation of guanylate cyclase receptors. This mechanism is crucial for managing lipid metabolism disorders and could have implications for treating conditions such as obesity and cardiovascular diseases .

- Regulation of Gut Physiology : The compound may influence gastrointestinal (GI) function by modulating fluid and electrolyte transport in the intestines. This is mediated through cyclic guanosine monophosphate (cGMP) pathways, which are critical for maintaining gut health and preventing inflammatory conditions .

Table 1: Summary of Key Studies on Biological Activity

Therapeutic Potential

The therapeutic potential of this compound extends beyond lipid metabolism:

- Cardiovascular Health : By modulating bile acid absorption and promoting cGMP pathways, the compound may help in reducing risks associated with cardiovascular diseases, including atherosclerosis and hypertension .

- Gastrointestinal Disorders : Its ability to enhance intestinal fluid secretion could be beneficial in treating GI disorders, potentially reducing inflammation and promoting mucosal health .

Safety and Usage Considerations

While the compound shows promise, it is essential to note that it is intended solely for laboratory research purposes and not for human consumption or animal use . Further studies are required to establish safety profiles and effective dosing regimens.

Propriétés

IUPAC Name |

2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-9(6-10,8(11)12)5-7-3-2-4-13-7;/h2-4H,5-6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRFBPXAJOEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.